Positional Isomerism: 8-Chloro vs. 6-Chloro Substitution
The 8-chloro substituent in 8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline offers a distinct steric and electronic profile compared to the 6-chloro regioisomer. SAR investigations on trifluoromethylquinoline-based c-Met kinase inhibitors establish that the position of the halogen is a critical determinant of both potency and off-target toxicity [1]. While the 6-chloro regioisomer (CAS 18706-21-3) exists and is commercially available, the 8-chloro isomer is structurally analogous to a key pharmacophoric element in the highly potent c-Met inhibitor zgwatinib, highlighting its relevance for kinase inhibitor programs [1].
| Evidence Dimension | Halogen Substitution Position |
|---|---|
| Target Compound Data | 8-position chloro |
| Comparator Or Baseline | 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 18706-21-3) |
| Quantified Difference | Positional isomerism |
| Conditions | c-Met tyrosine kinase inhibitor SAR analysis |
Why This Matters
Using the 6-chloro isomer in a synthesis or assay optimized for an 8-chloro-substituted scaffold will yield misleading SAR data and fail to reproduce the binding kinetics of the intended inhibitor.
- [1] Wang, Y. et al. Further SAR studies on 3,5-diamino-7-trifluoromethylquinolines as highly potent tyrosine kinase c-Met inhibitors: efforts to correct hERG inhibition. RSC Advances, 2012. View Source
